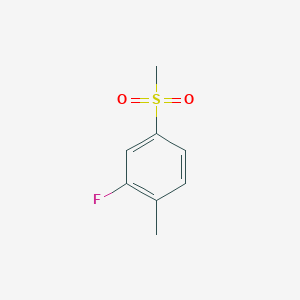

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that includes a boronic acid pinacol ester . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , which is used in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .

Aplicaciones Científicas De Investigación

Synthesis of Modified Phenylboronic Acid Derivatives

Research highlights the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their potential inhibitory activity against serine proteases, such as thrombin. This synthesis explores the interaction between sulfur and nitrogen atoms with boron, providing insight into their coordination chemistry and potential applications in medicinal chemistry (Spencer et al., 2002).

Development of Boron-Containing Stilbenes

Another study describes the synthesis of novel boron-containing stilbene derivatives with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases. This work demonstrates the compound's utility in creating new materials and exploring their biological applications (Das et al., 2015).

Structural and Conformational Analyses

The structural elucidation of derivatives of 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides insights into their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their reactivity and applications in synthesis and material science (Huang et al., 2021).

Electrochemical Properties and Reactions

Investigating the electrochemical properties of sulfur-containing organoboron compounds derived from 2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveals their lower oxidation potentials and facilitates the development of selective substitution reactions. This research underscores the compound's significance in electrochemistry and synthetic applications (Tanigawa et al., 2016).

Applications in Polymer Science

The compound's derivatives have been utilized in the synthesis of polymers with potential applications in fluorescence and detection technologies. For example, its incorporation into polymers for H2O2 detection in living cells demonstrates the broad utility of this boron compound in developing functional materials with specific sensing capabilities (Nie et al., 2020).

Propiedades

Número CAS |

942069-71-8 |

|---|---|

Nombre del producto |

2-(3,4-Dichloro-5-methylphenyl) 4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Fórmula molecular |

C13H17BCl2O2 |

Peso molecular |

287 g/mol |

Nombre IUPAC |

2-(3,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Clave InChI |

IJQZKLZPLSVXAX-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)